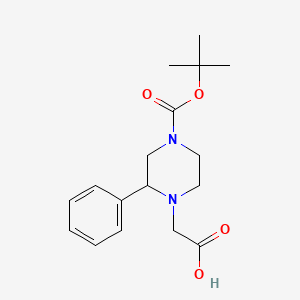
2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a phenyl group. This compound is often used in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The tert-butoxycarbonyl group serves as a protecting group for amines, which can be selectively removed under acidic conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid typically involves the following steps:
Protection of the Piperazine Ring: The piperazine ring is first protected with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring
Reduction: Reduced derivatives of the piperazine ring
Substitution: Free amine derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid has several scientific research applications:
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Wirkmechanismus
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the amine, which can be selectively removed to expose the active amine functionality. This allows the compound to interact with enzymes, receptors, and other biological targets, leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: Similar structure but lacks the phenyl group.
2-(2-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Similar structure but contains a piperidine ring instead of a piperazine ring.
2-(4-((Tert-butoxycarbonyl)amino)phenyl)acetic acid: Similar structure but contains an amino group instead of a piperazine ring.
Uniqueness
2-(4-(Tert-butoxycarbonyl)-2-phenylpiperazin-1-YL)acetic acid is unique due to its combination of a piperazine ring, a phenyl group, and a tert-butoxycarbonyl protecting group. This unique structure allows it to serve as a versatile building block in organic synthesis and provides it with distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C17H24N2O4 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-15(20)21)14(11-19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
RWCNWXJWMCHVCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
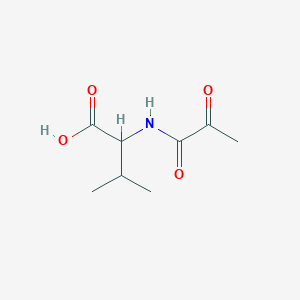
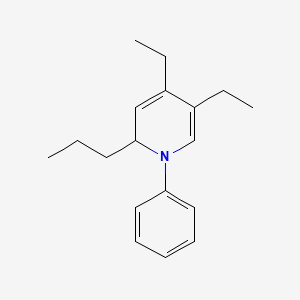

![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
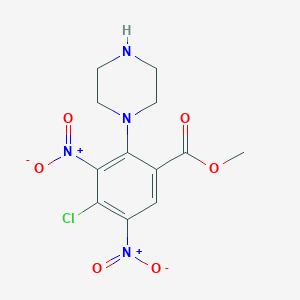
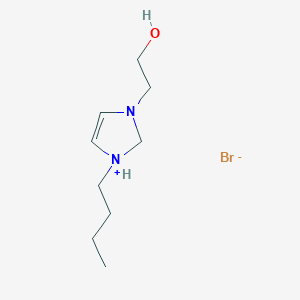
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
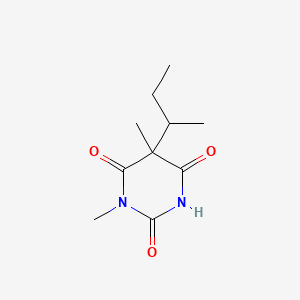
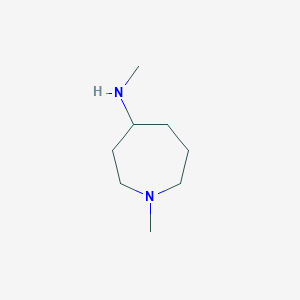
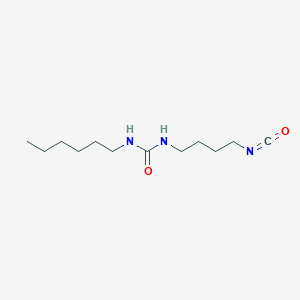
![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)
![Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B14178576.png)
